molecular formula C22H14BrN3O3S B11596294 (5Z)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11596294
M. Wt: 480.3 g/mol
InChI Key: IVIHNLFSWGLSTB-UNOMPAQXSA-N
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Description

The compound (5Z)-5-{[5-(3-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-2-(4-METHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic molecule that features a triazolo-thiazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[5-(3-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-2-(4-METHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic synthesis. The process begins with the preparation of the furan and triazolo-thiazole intermediates, followed by their coupling under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for efficiency and cost-effectiveness. This involves scaling up the reaction conditions, using continuous flow reactors, and employing automated systems to monitor and control the reaction parameters. The goal is to achieve high yields with minimal waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[5-(3-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-2-(4-METHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution can result in various substituted analogs .

Scientific Research Applications

(5Z)-5-{[5-(3-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-2-(4-METHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: has several scientific research applications:

Mechanism of Action

The mechanism of action of (5Z)-5-{[5-(3-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-2-(4-METHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-{[5-(3-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-2-(4-METHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: is unique due to its triazolo-thiazole core, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C22H14BrN3O3S

Molecular Weight

480.3 g/mol

IUPAC Name

(5Z)-5-[[5-(3-bromophenyl)furan-2-yl]methylidene]-2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C22H14BrN3O3S/c1-28-16-7-5-13(6-8-16)20-24-22-26(25-20)21(27)19(30-22)12-17-9-10-18(29-17)14-3-2-4-15(23)11-14/h2-12H,1H3/b19-12-

InChI Key

IVIHNLFSWGLSTB-UNOMPAQXSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=CC(=CC=C5)Br)/SC3=N2

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC(=CC=C5)Br)SC3=N2

Origin of Product

United States

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